molecular formula C6H8N2OS B13170997 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one

3-Amino-1-(1,2-thiazol-3-yl)propan-1-one

Cat. No.: B13170997
M. Wt: 156.21 g/mol
InChI Key: XTUCAHIRHQPQDF-UHFFFAOYSA-N
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Description

3-Amino-1-(1,2-thiazol-3-yl)propan-1-one: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopropanoic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkylating agents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Chemistry: 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in the development of new materials, catalysts, and ligands for coordination chemistry .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in the development of new pharmaceuticals .

Medicine: The compound is investigated for its potential use in drug design and discovery. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders .

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and photographic sensitizers. Its unique chemical properties make it suitable for various industrial processes .

Comparison with Similar Compounds

  • 1-(1,3-Thiazol-2-yl)propan-1-amine
  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine

Comparison: Compared to other thiazole derivatives, 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 3-position of the thiazole ring enhances its nucleophilicity and reactivity in substitution reactions . Additionally, its structural features contribute to its potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-amino-1-(1,2-thiazol-3-yl)propan-1-one

InChI

InChI=1S/C6H8N2OS/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3,7H2

InChI Key

XTUCAHIRHQPQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CSN=C1C(=O)CCN

Origin of Product

United States

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